Product packaging for O,O'-Diethyl methylphosphonothioate(Cat. No.:CAS No. 6996-81-2)

O,O'-Diethyl methylphosphonothioate

Cat. No.: B1205570
CAS No.: 6996-81-2
M. Wt: 168.2 g/mol
InChI Key: GEDUXIUTPVHAAV-UHFFFAOYSA-N
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Description

Contextual Significance within Organophosphorus Chemistry

O,O'-Diethyl methylphosphonothioate belongs to the extensive class of organophosphorus compounds, specifically the phosphonothioate subclass. These compounds are characterized by a phosphorus center bonded to oxygen, carbon, and sulfur. The structure of this compound has been a subject of study, with high-resolution nuclear magnetic resonance (NMR) being a key analytical technique for its characterization. sigmaaldrich.comsigmaaldrich.com The presence of the P=S (thiono) bond is a defining feature, influencing the compound's reactivity and physical properties.

Organophosphorus compounds, in general, are of immense interest due to their diverse applications, ranging from pesticides and pharmaceuticals to flame retardants and chemical warfare agents. nih.govnih.gov Phosphonothioates, including this compound, serve as important building blocks in organic synthesis. sigmaaldrich.com The study of such compounds contributes to a deeper understanding of reaction mechanisms, stereochemistry, and the influence of different substituents on the phosphorus atom.

Academic Relevance as a Chemical Simulant

While this compound itself is not predominantly cited as a chemical warfare agent (CWA) simulant, its isomer, O,S-diethyl methylphosphonothioate (OSDEMP), is utilized in research as a simulant for the V-series nerve agent, VX. gsu.edu The academic relevance of this compound in this context stems from its close structural relationship to these highly toxic agents and their simulants. The key difference lies in the bonding of the sulfur atom to the phosphorus center (a P=S double bond in the subject compound versus a P-S single bond in its isomer and VX).

This structural similarity makes this compound a valuable compound for comparative studies. Research into the detection, degradation, and environmental fate of CWA simulants often involves the analysis of various related organophosphorus compounds to understand how structural variations affect their chemical and physical behavior. researchgate.netresearchgate.net For instance, the hydrolysis of VX yields specific marker compounds like ethyl methylphosphonic acid (EMPA), which is crucial for verification of nerve agent use. nih.gov The study of the hydrolysis of this compound and its isomers can provide insights into the stability and degradation pathways of the P=S versus the P-S bond, which is fundamental to developing effective decontamination strategies. osti.govnih.gov

The table below illustrates the structural relationship between this compound, its isomer O,S-diethyl methylphosphonothioate, and the nerve agent VX.

Compound NameChemical FormulaKey Structural Feature
This compound CH₃P(S)(OC₂H₅)₂Thiono (P=S) bond
O,S-Diethyl methylphosphonothioate (OSDEMP) CH₃P(O)(OC₂H₅)(SC₂H₅)Thiol (P-S) bond
VX C₁₁H₂₆NO₂PSThiol (P-S) bond

Historical and Current Research Landscape in Phosphonothioate Studies

The study of phosphonothioates has a long history, with early research focusing on their synthesis and fundamental properties. For example, studies in the late 1980s explored the synthesis of nucleoside H-phosphonothioates and methylphosphonothioates, highlighting the interest in this class of compounds for biological applications. nih.gov

Current research continues to build on this foundation, with a significant focus on the environmental fate and impact of organophosphorus compounds, including phosphonates and their thio-analogs. nih.gov A 2024 review emphasized the knowledge gaps in understanding the transportation and fate of many organophosphonates in the environment. nih.gov Furthermore, the development of advanced analytical techniques, such as paper spray mass spectrometry, allows for the rapid detection of CWA simulants and their hydrolysis products in various matrices, including biological samples. nih.gov

The need for more environmentally friendly methods for producing organic phosphorus compounds has also been a recent topic of discussion, with a 2025 article questioning the existence of "green phosphonate (B1237965) chemistry" and highlighting the need for more efficient recycling of phosphorus. sciencedaily.com Research into the enzymatic bioremediation of organophosphate compounds is also an active area, with the goal of developing safe and effective methods for decontamination. nih.gov

The table below presents some of the key physical and chemical properties of this compound. sigmaaldrich.comsigmaaldrich.com

PropertyValue
CAS Number 6996-81-2
Linear Formula CH₃P(S)(OC₂H₅)₂
Molecular Weight 168.19 g/mol
Form Liquid
Boiling Point 76-79 °C at 13 mmHg
Density 1.055 g/mL at 25 °C
Refractive Index (n20/D) 1.464

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O2PS B1205570 O,O'-Diethyl methylphosphonothioate CAS No. 6996-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-methyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O2PS/c1-4-6-8(3,9)7-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDUXIUTPVHAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220237
Record name Phosphonothioic acid, methyl-, O,o-diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6996-81-2
Record name Phosphonothioic acid, methyl-, O,o-diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, methyl-, O,o-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O'-Diethyl methylphosphonothioate
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Synthetic Methodologies and Chemical Reaction Pathways

Established Synthetic Routes for O,O'-Diethyl Methylphosphonothioate

The synthesis of this compound is a multi-step process that begins with the formation of a phosphonate (B1237965) precursor, which is then subjected to a thionation reaction to yield the final product.

Precursor Synthesis via Michaelis-Arbuzov Reaction

The journey to this compound begins with the synthesis of its precursor, O,O'-diethyl methylphosphonate (B1257008) (DEMP). The most common and well-established method for this is the Michaelis-Arbuzov reaction. scielo.brwikipedia.org This reaction, discovered by August Michaelis and extensively explored by Aleksandr Arbuzov, is a cornerstone in the formation of phosphorus-carbon bonds. wikipedia.orgnih.gov

In this specific application, the reaction involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide, typically iodomethane. scielo.brwikipedia.org The mechanism is initiated by the nucleophilic attack of the phosphorus atom in the triethyl phosphite on the electrophilic methyl group of iodomethane. wikipedia.org This S_N2 attack leads to the formation of a phosphonium (B103445) salt as an intermediate. wikipedia.org Subsequently, a dealkylation of this intermediate, often facilitated by the displaced halide ion, results in the formation of the pentavalent O,O'-diethyl methylphosphonate and an ethyl halide as a byproduct. wikipedia.org

The reaction is typically carried out by heating the mixture of triethyl phosphite and iodomethane. scielo.br For instance, heating the reactants in a sealed tube at 80°C for 24 hours has been shown to produce DEMP. scielo.br The reaction can also be conducted at higher temperatures, often between 120°C and 160°C, which allows for the removal of the ethyl halide byproduct through fractional distillation. wikipedia.org

Thionation Reactions and Mechanisms (e.g., Lawesson's Reagent)

Once the O,O'-diethyl methylphosphonate (DEMP) precursor is obtained, the next critical step is the thionation of the phosphoryl group (P=O) to a thiophosphoryl group (P=S), yielding this compound. scielo.br A widely used and effective reagent for this transformation is Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. scielo.brwikipedia.orgorganic-chemistry.org

The mechanism of thionation using Lawesson's Reagent is understood to proceed through a more reactive dithiophosphine ylide, which exists in equilibrium with the reagent in solution. organic-chemistry.orgnih.gov This reactive species interacts with the carbonyl (or in this case, phosphoryl) group to form a transient thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion, which is analogous to the mechanism of the Wittig reaction, leading to the formation of a stable P=O bond within a byproduct and the desired thiocarbonyl (or thiophosphoryl) compound. organic-chemistry.orgnih.gov

The reaction rate of thionation with Lawesson's Reagent is generally faster for ketones and amides compared to esters, which can be less reactive and may require specific conditions for efficient conversion. organic-chemistry.orgnih.gov

Parametric Influences on Synthesis Yield and Selectivity

The efficiency and outcome of the synthesis of this compound are significantly influenced by various reaction parameters. Careful control of these factors is crucial for maximizing the yield and ensuring the purity of the final product.

Solvent Polarity and Chemical Environment Factors

In the context of the thionation of DEMP with Lawesson's reagent, a study highlighted the prevalence of aromatic solvents over others. scielo.br While a systematic investigation into a broad range of solvents for this specific reaction is not extensively detailed in the provided information, it is known that Lawesson's reagent can have solubility challenges, particularly in low-polarity solvents. researchgate.net

Furthermore, a metal- and solvent-free approach for synthesizing various phosphinothioates and phosphonothioates has been developed. mdpi.com This "green" protocol demonstrated that while solvents like methanol, dichloromethane, acetonitrile, ethyl acetate, and 1,4-dioxane (B91453) were not advantageous, using water or dimethylformamide (DMF) dramatically increased the yield. mdpi.com Remarkably, conducting the reaction under solvent-free conditions resulted in an almost quantitative conversion. mdpi.com This indicates that for certain related transformations, the absence of a solvent can be highly beneficial.

Characterization of Synthetic Intermediates and Product Purity

The successful synthesis of this compound relies on the careful characterization of both the intermediate and the final product to ensure purity and confirm the desired chemical structure.

The primary intermediate, O,O'-diethyl methylphosphonate (DEMP), is typically a colorless oil. scielo.br Its synthesis can be monitored and its purity assessed using techniques such as gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR. scielo.br

The final product, this compound, is a liquid with a reported assay of 97% purity. sigmaaldrich.comsigmaaldrich.com Its physical and chemical properties are well-documented, providing a basis for its identification and characterization.

PropertyValue
Molecular Formula C₅H₁₃O₂PS
Molecular Weight 168.19 g/mol
Appearance Liquid
Density 1.055 g/mL at 25 °C (lit.)
Boiling Point 76-79 °C/13 mmHg (lit.)
Refractive Index n20/D 1.464 (lit.)
Table 1: Physical Properties of this compound. sigmaaldrich.comsigmaaldrich.com

High-resolution NMR spectroscopy is a powerful tool for investigating the structure of this compound. sigmaaldrich.comsigmaaldrich.com In addition to NMR, other analytical techniques such as Infrared (IR) spectroscopy and mass spectrometry (electron ionization) are used to confirm the identity and purity of the compound. nist.gov Gas chromatography is also employed for purity analysis. nist.gov For quality control purposes, certificates of analysis (COA) are often provided, which detail the specific lot or batch number and its corresponding purity data. sigmaaldrich.com

In research settings, techniques like thin-layer chromatography (TLC) can be used to monitor the progress of the synthesis reactions, for example, to check for the complete consumption of starting materials. orgsyn.org

Degradation and Transformation Mechanisms of O,o Diethyl Methylphosphonothioate

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for many organophosphorus compounds, including O,O'-Diethyl methylphosphonothioate. This process involves the cleavage of the molecule by reaction with water, and its rate is significantly influenced by environmental factors such as pH.

The hydrolysis of organophosphorus compounds can proceed through different mechanisms depending on the pH. Under neutral conditions, nucleophilic attack by water is the predominant mechanism. In acidic or basic conditions, the reaction can be catalyzed by H+ or OH- ions, respectively nih.gov. For many organophosphorus esters, the rate of hydrolysis is significantly accelerated under alkaline conditions.

Table 1: Anticipated Hydrolytic Degradation Products of this compound

Precursor Compound Degradation Product Abbreviation
This compound O-Ethyl methylphosphonothioic acid EMPTA

Note: This table is based on the degradation pathways of structurally similar compounds and represents likely, but not definitively reported, products for this compound.

Enzymatic hydrolysis offers a highly efficient pathway for the detoxification of organophosphorus compounds. Organophosphorus hydrolases (OPH), also known as phosphotriesterases (PTEs), are a class of enzymes that have been extensively studied for their ability to degrade a wide range of organophosphate nerve agents and pesticides nih.govnih.gov. These enzymes can catalyze the hydrolysis of various phosphorus-ester bonds, including P-O, P-F, P-CN, and P-S bonds nih.govmdpi.com.

The mechanism of OPH-catalyzed hydrolysis involves the activation of a water molecule by a binuclear metal center (typically zinc) in the enzyme's active site. This activated hydroxide (B78521) ion then acts as a potent nucleophile, attacking the phosphorus center of the organophosphate substrate. This leads to the cleavage of one of the ester or thioester bonds semanticscholar.orgtamu.edu. The catalytic efficiency of some OPH enzymes is remarkable, with rates approaching the diffusion-limited maximum nih.gov.

While specific kinetic parameters for the hydrolysis of this compound by OPH are not detailed in the available literature, the broad substrate specificity of OPH suggests that it would be an effective catalyst for the degradation of this compound. The enzymatic hydrolysis of the P-S bond would lead to the formation of less toxic products.

Table 2: General Kinetic Parameters for OPH-Catalyzed Hydrolysis of Organophosphates

Enzyme Substrate Class Typical kcat (s⁻¹) Typical Km (µM) Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Organophosphorus Hydrolase (OPH) Phosphotriesters 10³ - 10⁴ 10 - 100 10⁷ - 10⁸

Note: This table provides a general range of kinetic parameters for OPH with various organophosphate substrates to illustrate the enzyme's efficiency. Specific values for this compound are not available.

Oxidative Transformation Pathways

Oxidation represents another significant transformation pathway for this compound, particularly for the thiono (P=S) moiety. This process can be mediated by various chemical oxidants and is often a faster degradation route than hydrolysis chinayyhg.com.

The oxidation of organothiophosphorus compounds containing a P=S bond typically leads to the formation of the corresponding oxo-analog (P=O). This transformation is environmentally significant as the oxo-analogs are often more toxic than the parent thiono compounds due to their stronger inhibition of acetylcholinesterase.

Studies on the gas-phase reactions of O,O-diethyl methylphosphonothioate with OH and NO3 radicals have shown the formation of its oxo-analog, diethyl methylphosphonate (B1257008), with significant yields nih.gov. Specifically, the reaction with OH radicals resulted in a 21% yield of diethyl methylphosphonate, while the reaction with NO3 radicals produced a 62% yield nih.gov. Similarly, the oxidation of the VX simulant, O,S-diethyl methylphosphonothioate (OSDEMP), results in the formation of ethyl methyl phosphonate (B1237965) (EMPA), which is the corresponding oxo-analog chinayyhg.com. This oxidative desulfurization is a common pathway for organothiophosphates.

The oxidation process likely proceeds through intermediate species. For instance, the oxidation of sulfides to sulfoxides and then to sulfones is a well-established reaction pathway researchgate.net. A similar mechanism may be involved in the oxidation of the P=S bond, potentially forming a transient, unstable P-S-O intermediate that rapidly rearranges to the more stable P=O bond.

Various chemical oxidants can facilitate the transformation of this compound. Chlorine-based decontaminants, which include hypochlorite (B82951), are commonly used for the oxidative degradation of VX and its simulants chinayyhg.com. Sodium hypochlorite (NaOCl) is a strong oxidizing agent that can readily oxidize the sulfur atom in organothiophosphates researchgate.netorganic-chemistry.org. The reaction of hypochlorite with secondary methyl ethers has been shown to proceed via chlorination of the ether oxygen to form an oxonium ion, followed by elimination to form a ketone nih.gov. A similar electrophilic attack on the sulfur atom of this compound is expected.

N-Bromosuccinimide (NBS) is another versatile reagent used for both bromination and oxidation reactions in organic chemistry organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com. It can act as a source of electrophilic bromine, which can attack the nucleophilic sulfur atom of the P=S bond. While direct studies on the reaction of NBS with this compound are not prevalent, its known reactivity with other sulfur-containing compounds suggests it would be an effective oxidant, likely leading to the formation of the oxo-analog. The oxidation of alcohols and diols using NBS has been reported, highlighting its oxidative capabilities nii.ac.jpresearchgate.net.

Photolytic and Radiolytic Degradation Processes

Photolytic and radiolytic processes involve the degradation of chemical compounds through the absorption of light energy (photolysis) or ionizing radiation (radiolysis). These processes can be significant degradation pathways for environmental contaminants.

The photocatalytic decomposition of the related nerve agent VX on titanium dioxide (TiO2) has been studied, revealing that the primary degradation products are ethyl methylphosphonic acid (EMPA) and diisopropylaminoethanethiol, formed through the cleavage of the P-S bond researchgate.net. This indicates that photolytic processes can effectively break down the core structure of such organophosphorus compounds.

Furthermore, gas-phase studies have provided rate constants for the reaction of O,O-diethyl methylphosphonothioate with OH radicals, which are key species in atmospheric photochemistry nih.gov. The Arrhenius expression for this reaction was determined to be k(OH + DEMPT) = 1.08 x 10⁻¹¹ e^(871±25)/T cm³ molecule⁻¹ s⁻¹ nih.gov. The main product identified from this reaction was the oxo-analog, diethyl methylphosphonate nih.gov. This demonstrates that indirect photolysis, mediated by photochemically generated reactive species, is a viable degradation pathway.

Information on the radiolytic degradation of this compound is scarce. However, studies on the X-ray irradiation of other organophosphorus pesticides in aqueous media have demonstrated their degradation, suggesting that radiolysis could also contribute to the transformation of this compound researchgate.net.

Identification of Degradation Products and Their Chemical Stability

The degradation of this compound, like other organophosphorus compounds, proceeds through various mechanisms, primarily hydrolysis and oxidation, leading to the formation of several degradation products. The identification of these products is crucial for understanding the environmental fate and persistence of the parent compound. While specific studies on this compound are limited, the degradation pathways can be inferred from research on structurally similar organophosphorus compounds, including its isomers and analogues.

The principal degradation pathways involve the cleavage of the phosphoester or phosphonothioate bonds. Hydrolysis of the P-O or P-S bond is a common degradation route for organophosphorus compounds in aqueous environments. Oxidation of the thione sulfur (P=S) to the corresponding oxon (P=O) can also occur, which may alter the compound's stability and toxicity.

Research on the decontamination of O,S-diethyl methyl phosphonothiolate (OSDEMP), an isomer of this compound, has identified several degradation products resulting from oxidation and hydrolysis. These processes lead to the cleavage of the P-S, S-C, and O-C bonds, forming products such as ethyl methylphosphonate (EMPA) and methylphosphonothioic acid chinayyhg.com. Similarly, studies on the degradation of the nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate), which shares the O-ethyl methylphosphonothioate core, show the formation of ethyl methylphosphonic acid (EMPA) and O-ethyl methylphosphonothioic acid (EMPTA) as primary degradation products in soil and under photocatalytic conditions researchgate.netresearchgate.net.

The chemical stability of these degradation products varies. Generally, the hydrolysis of the ester bonds in organophosphorus compounds results in the formation of more polar and water-soluble acids, which are considered less toxic than the parent compound. For instance, ethyl methylphosphonic acid (EMPA) and methylphosphonic acid (MPA) are common and relatively stable terminal degradation products of many organophosphorus nerve agents researchgate.net.

The following tables summarize the identified and potential degradation products of this compound based on findings from related compounds.

Identified and Potential Degradation Products of this compound

Degradation ProductChemical FormulaFormation PathwayReference Compound
O-Ethyl methylphosphonothioic acid (EMPTA)C3H9O2PSHydrolysis (P-O bond cleavage)VX researchgate.net
O,O-Diethyl phosphoric acidC4H11O4PHydrolysis (P-S bond cleavage)Inferred
Ethyl methylphosphonic acid (EMPA)C3H9O3PHydrolysisVX, OSDEMP chinayyhg.comresearchgate.net
Methylphosphonic acid (MPA)CH5O3PFurther HydrolysisVX researchgate.net
O,O-Diethyl thiophosphate (DETP)C4H11O3PSPhotodegradationChlorpyrifos

Chemical Stability of Key Degradation Products

Degradation ProductChemical StabilityNotes
O-Ethyl methylphosphonothioic acid (EMPTA)Moderately stable, subject to further hydrolysis.A known precursor in the synthesis of some nerve agents researchgate.net.
Ethyl methylphosphonic acid (EMPA)StableConsidered a terminal degradation product in many cases researchgate.net. Persists in the environment.
Methylphosphonic acid (MPA)Very stableA final, non-toxic hydrolysis product of many organophosphorus compounds researchgate.net.

Analytical Chemistry and Detection Methodologies for O,o Diethyl Methylphosphonothioate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of O,O'-Diethyl methylphosphonothioate, enabling its separation from complex mixtures and its subsequent quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for its detection.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. Its effectiveness is significantly enhanced by the use of various detectors, with Flame Ionization Detectors (FID) and Mass Spectrometers (MS) being the most common.

GC-MS is a powerful combination for identifying and quantifying organophosphorus compounds. mdpi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information and sensitive detection. mdpi.comnih.gov The electron ionization (EI) mass spectrum of this compound is available in spectral databases like the NIST WebBook, which serves as a reference for identification. nist.gov For enhanced sensitivity, especially in complex matrices like serum, large-volume injection (LVI) techniques can be employed. These methods allow for the introduction of a larger amount of the sample extract, thereby lowering the limits of detection significantly compared to standard split injections. nih.gov For instance, a 670-fold increase in sensitivity was achieved for sarin (B92409) analysis using an LVI method. nih.gov

The selection of the GC column is critical for achieving good separation. Polar columns are often used for the analysis of fluoridated phosphonates, yielding sharp peak shapes and high practical plate numbers. nih.gov While specific retention indices for this compound are not always published, data for structurally similar compounds like Diethyl methylphosphonate (B1257008) are available and provide a reference point for method development. nih.gov

Table 1: GC Parameters for Related Organophosphorus Compounds


CompoundTechniqueColumn TypeKey FindingReference
O,O'-dialkyl methylphosphonitesGC-MSNot SpecifiedFragmentation routes dominated by α-cleavages and hydrogen rearrangements. nih.gov
Fluoridated Phosphonates (e.g., Sarin)GC-MS with LVIPolarLow limits of detection (15-75 pg/mL) and high practical plate numbers (1,100,000-2,400,000).
Diethyl methylphosphonateGCStandard non-polarKovats Retention Index: 975.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), offers a valuable alternative to GC, especially for the analysis of less volatile or thermally sensitive degradation products of organophosphorus compounds. nih.gov

LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying organophosphate metabolites in various matrices. nih.govnih.gov This technique can distinguish between full-length compounds and their metabolites, avoiding the overestimation that can occur with other methods. nih.gov For instance, a μ-LC-MS/MS assay for a phosphorothioate (B77711) oligonucleotide demonstrated linearity over a concentration range of 100 to 1,000 nM with a detection limit of 50 nM. nih.gov

Reverse-phase (RP) HPLC methods are commonly employed for the separation of related phosphonates. sielc.com A typical mobile phase might consist of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.comwa.gov The development of ion-pair LC methods coupled with high-resolution mass spectrometry has proven effective for the determination of organophosphate metabolites in biomonitoring studies, offering high recovery and accuracy. nih.gov These methods are robust and suitable for large-scale sample analysis. nih.govnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Techniques such as NMR, MS, and IR provide complementary information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. The structure of the compound has been confirmed using high-resolution NMR. sigmaaldrich.comsigmaaldrich.com Different nuclei, including proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P), provide specific structural insights.

¹H NMR provides information on the number and environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the methyl protons (CH₃-P) and the methylene (B1212753) (O-CH₂) and methyl (CH₃-C) protons of the two ethyl groups. The coupling between phosphorus and adjacent protons (J-P) provides key structural information.

¹³C NMR reveals the carbon skeleton of the molecule. Spectra for related compounds have been completely assigned, which aids in the interpretation of the spectrum for this compound. nih.gov

³¹P NMR is particularly informative for organophosphorus compounds, as the chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. Spectra for related compounds like O-Ethyl methylphosphonothioate are available and serve as a reference. nih.gov

Table 2: Representative NMR Data for Related Phosphonate (B1237965) Compounds


CompoundNucleusSolventObserved Shifts (ppm)Reference
Diethyl hydroxy(phenyl)methylphosphonate¹H NMRCDCl₃7.49-7.28 (m, 5H, Ph), 5.03-5.00 (d, 1H), 4.08-3.94 (m, 4H, OCH₂), 1.28-1.19 (t, 6H, CH₃) wa.gov
O,O-diethyl phosphorodithioate¹³C NMRCDCl₃64.42, 64.19 (OCH₂), 16.00, 15.65 (CH₃)
O-Ethyl methylphosphonothioate³¹P NMRNot SpecifiedData available in SpectraBase. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, MS³)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. The NIST Chemistry WebBook provides the electron ionization (EI) mass spectrum for this compound, which shows a characteristic fragmentation pattern. nist.gov

The mass spectrum (EI) of this compound (Molecular Weight: 168.19 g/mol ) displays several key fragments that are used for its identification. nist.gov

Table 3: Electron Ionization Mass Spectrum of this compound

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Data interpreted from NIST WebBook graphical spectrum for C₅H₁₃O₂PS. nist.gov

Tandem mass spectrometry (MS/MS and even MS³) provides further structural detail by fragmenting selected ions from the initial MS scan. nih.gov This technique is invaluable for distinguishing between isomers, such as this compound and its isomer O,S-Diethyl methylphosphonothioate, which have the same molecular weight but different fragmentation patterns. nist.govnist.gov LC-MS/MS is a particularly powerful combination, leveraging the separation power of LC with the specificity of MS/MS for analyzing complex samples. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides a unique "fingerprint" that can be used for its identification. nist.govnist.gov

Key characteristic absorption bands in the IR spectrum of this compound include:

P=S (Thionophosphoryl) stretch: This vibration typically appears in the region of 800-600 cm⁻¹.

P-O-C (Phosphorus-Oxygen-Carbon) stretch: Strong absorptions associated with this group are usually found in the 1100-950 cm⁻¹ region.

C-H stretch: Aliphatic C-H stretching vibrations from the methyl and ethyl groups are observed around 2980-2850 cm⁻¹.

C-H bend: Bending vibrations for the alkyl groups appear in the 1470-1370 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), can be used to predict and help assign the vibrational frequencies in the IR spectra of organophosphorus compounds, which is particularly useful when experimental data is limited. rsc.org

Advanced Analytical Approaches and Method Development

The accurate identification and quantification of this compound, particularly at trace levels in complex matrices, necessitate the use of advanced analytical strategies. Method development has focused on enhancing sensitivity, specificity, and the ability to conduct comprehensive analyses of the parent compound and its potential degradation products.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry for compounds like this compound. omicsonline.orgnih.gov These integrated systems provide robust platforms for the separation, identification, and quantification of analytes in complex mixtures. omicsonline.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds. omicsonline.orgmdpi.com In this method, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. zenodo.org

For compounds like this compound, GC-MS offers high resolution and sensitivity. The analysis of structurally similar O,O'-dialkyl methylphosphonites has been carried out to understand fragmentation mechanisms, which are dominated by α-cleavages and hydrogen rearrangements. nih.gov In the analysis of degradation products of nerve agents, which are chemically related to the target compound, derivatization is often employed to increase the volatility of polar analytes like ethyl methylphosphonic acid (EMPA). mdpi.com Techniques such as tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and achieve very low detection limits, often in the picogram range. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for the analysis of more polar, less volatile, and thermally labile compounds without the need for derivatization. nih.govnih.gov This makes it an attractive alternative to GC-MS for analyzing this compound and its degradation products directly from aqueous samples. nih.gov The separation occurs in the liquid phase, and the eluent is then introduced into the mass spectrometer, typically using interfaces like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov

Packed capillary LC-ESI-MS has been successfully used to detect and identify O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (B1215451) (VX) and its degradation products. nih.gov The use of tandem mass spectrometry (LC-MS/MS) significantly improves the signal-to-noise ratio and specificity, allowing for reliable quantification at very low concentrations. omicsonline.org For instance, a rapid LC-MS/MS method was developed for other organophosphorus pesticides and their oxon analogs, achieving limits of detection (LOD) in the low nanogram-per-sample range. omicsonline.org

Interactive Data Table: Performance of Hyphenated Techniques for Related Organophosphorus Compounds

Analytical TechniqueAnalyteMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery RateCitation
GC-MS (SIM mode)Phosphonic Acids (derivatized)-30–60 pg- mdpi.com
GC-MS/MSPhosphonic Acids (derivatized)Urine0.5–1 ng/mL- mdpi.com
LC-ESI-MSVXSpiked River Water0.1 ng/mL- nih.gov
LC-MS/MSChlorpyrifos, Azinphos Methyl & OxonsAir Sampling Matrices (XAD-2)0.15–1.1 ng/sample78–113% omicsonline.org
LC-MS/MSOrganophosphate Metabolites (DAPs)HairLOQ: 72%−152% oup.com

Bioanalytical Assays for Detection of Related Activity

Bioanalytical assays are crucial for assessing the biological impact of compounds like this compound, which are known to inhibit cholinesterase enzymes. nih.govtandfonline.com These assays measure a biological response rather than directly detecting the chemical itself, providing a measure of toxicologically relevant activity.

Cholinesterase Inhibition Assays

The primary mechanism of acute toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govtandfonline.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system. tandfonline.com Bioassays based on the measurement of cholinesterase activity are therefore a key tool for screening for the presence of these inhibitory compounds. nih.gov

The principle of these assays involves incubating a sample with a known amount of cholinesterase. A substrate is then added, which the enzyme hydrolyzes to produce a colored or fluorescent product. oup.com The presence of an inhibitor like this compound will reduce the rate of this reaction, resulting in a decreased signal that is proportional to the concentration and potency of the inhibitor. oup.com

Various formats for these assays have been developed, including:

Colorimetric Microplate Assays: Widely used for high-throughput screening, where the color change is measured using a plate reader.

Dipstick and Paper-Based Sensors: These provide rapid, low-cost, and portable options for on-site screening. For example, a dipstick assay was developed that could detect organophosphate pesticides in the range of 10⁻⁶ to 10² µg/mL.

Biosensors: These devices integrate a biological recognition element (the enzyme) with a signal transducer, offering high sensitivity and potential for real-time monitoring. oup.com

These assays are valuable for initial screening of environmental or biological samples to determine if further, more specific chemical analysis is warranted. nih.gov

Interactive Data Table: Examples of Cholinesterase Bioassay Detection Limits for Organophosphates

Assay TypeAnalyte (Model Compound)Limit of Detection (LOD)Citation
Dipstick AssayOrganophosphates (general)10⁻⁶ - 10² µg/mL
Paper-based SensorParaoxon0.6 ppm
Paper-based SensorDichlorvos0.3 ppm
Colorimetric BiosensorParaoxon ethyl0.86 ng/mL oup.com

Biochemical Interactions and Mechanistic Studies

Enzyme Interaction Kinetics

The study of enzyme interaction kinetics is crucial for understanding the potency and mechanism of inhibitors. For organophosphorus compounds like the analog DEPP, the primary targets are cholinesterases.

Research into the analog O,S-diethylphenylphosphonothioate (DEPP) has detailed its interaction with two key forms of cholinesterase: human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBChE). The S-enantiomer of DEPP (S-DEPP) was found to be an active inhibitor of both these enzymes, with low micromolar IC50 values. nih.gov In contrast, both the S and R enantiomers of DEPP are poor inhibitors of eel acetylcholinesterase (AChE). nih.gov

The inhibition of hAChE and eqBChE by S-DEPP is practically irreversible. nih.gov Kinetic analysis has yielded specific constants for this interaction, demonstrating a two-step process involving initial binding followed by phosphonylation of the enzyme's active site. The dissociation constant (KI) for the initial binding and the rate of phosphonylation (k2) have been determined for S-DEPP with both human AChE and equine BChE. nih.gov The second-order rate constants derived from these values are comparable to those of other thio-substituted organophosphorus compounds with bulky groups. nih.gov

Table 1: Kinetic Parameters for the Inhibition of Cholinesterases by S-DEPP This data pertains to the analog O,S-diethylphenylphosphonothioate (DEPP), not O,O'-Diethyl methylphosphonothioate.

The chirality of organophosphorus compounds can significantly influence their interaction with enzymes. In the case of the analog DEPP, a moderate degree of stereospecificity was observed in its inhibition of cholinesterases. The S-enantiomer of DEPP is more active against human AChE and equine BChE than the R-enantiomer. nih.gov This stereoselectivity, with a ratio of approximately 20 (S/R), is considered moderate when compared to other organophosphate-cholinesterase interactions. nih.gov

The similar behavior of both hAChE and eqBChE towards S-DEPP is noteworthy, especially given that BChE typically has a more accommodating active site pocket than AChE. nih.gov This suggests that the stereoselectivity is a critical factor in the phosphonylation of both enzymes by this particular analog.

Molecular Mechanisms of Biochemical Target Modification

The biochemical target modification by DEPP follows the established mechanism for organophosphorus inhibitors of cholinesterases. The process involves the phosphonylation of a serine residue within the active site of the enzyme. This results in a stable, covalent adduct that renders the enzyme non-functional.

The reaction is practically irreversible for both hAChE and eqBChE when inhibited by S-DEPP. nih.gov However, studies involving the common rescue agent pralidoxime (B1201516) have shown a modest recovery of both enzymes after treatment with S-DEPP. nih.gov This indicates that a measurable portion of the enzyme-phosphonate adduct does not undergo the "aging" process, a subsequent chemical modification that would make reactivation impossible. nih.gov The formation of this enzyme-phosphonate adduct is the key molecular event leading to the inhibition of cholinesterase activity. nih.gov

Table of Mentioned Compounds

Environmental Fate and Remediation Chemistry of O,o Diethyl Methylphosphonothioate

Environmental Persistence and Transport Dynamics

The environmental persistence of O,O'-Diethyl methylphosphonothioate is a critical factor in understanding its potential impact. This section examines its degradation in different environmental compartments and its movement in the atmosphere.

Degradation in Environmental Matrices (e.g., Soil, Water)

The breakdown of this compound in soil and water is influenced by several factors, including pH, temperature, and microbial activity. In general, organophosphorus compounds with a P=S bond, like this compound, are more resistant to hydrolysis than their P=O counterparts. However, they can still undergo degradation through various pathways.

In soil, the degradation of similar organophosphorus pesticides, such as phenthoate, has been shown to be influenced by extracellular soil enzymes, leading to the hydrolysis of the ester bond. nih.gov The rate of degradation can be significantly retarded in sterilized soil, highlighting the role of microorganisms. nih.gov For this compound, hydrolysis is a key degradation pathway in aqueous environments. The rate of hydrolysis is pH-dependent, with faster degradation occurring under more alkaline conditions. osti.gov The primary hydrolysis products are typically ethyl methylphosphonic acid (EMPA) and ethanol. osti.gov

The persistence of V-type nerve agents, for which this compound can be a simulant, is significantly longer than G-agents, with persistence lasting weeks to months due to lower vapor pressures and hydrolysis rates. osti.gov The half-life of VX, a related compound, is approximately 100 days at pH 5, but decreases to about 9 days at pH 8. osti.gov This demonstrates the significant influence of environmental pH on the persistence of such compounds.

Degradation of this compound and Related Compounds
CompoundMatrixKey Degradation PathwayInfluencing FactorsProducts
This compoundWaterHydrolysispH (faster at higher pH)Ethyl methylphosphonic acid (EMPA), Ethanol
Phenthoate (similar organophosphorus pesticide)SoilEnzymatic HydrolysisMicrobial activityPhenthoate acid
VX (related nerve agent)WaterHydrolysispH (half-life of ~100 days at pH 5, ~9 days at pH 8)EMPA, EA-2192 (at higher pH)

Volatilization and Atmospheric Reactivity (e.g., OH and NO3 Radical Reactions)

Once in the atmosphere, this compound can undergo reactions with photochemically produced radicals, primarily hydroxyl (OH) and nitrate (B79036) (NO3) radicals. These reactions are a significant sink for many organic compounds in the troposphere.

Studies on similar organophosphorus compounds like diethyl methylphosphonate (B1257008) (DEMP) provide insight into the atmospheric fate of this compound. The rate constants for the reaction of OH radicals with DEMP are relatively high, suggesting a short atmospheric lifetime with respect to this oxidant. nih.gov The reaction with NO3 radicals is generally slower. nih.gov For this compound, the presence of the P=S bond might influence the reaction rates and products compared to its P=O analog. Theoretical studies on pirimiphos-methyl, another organophosphorus pesticide with a P=S bond, suggest that oxidation can lead to the transformation of the P=S bond to a P=O bond. nih.gov

The primary atmospheric degradation pathway for these compounds is expected to be initiated by OH radical attack on the ethyl groups, leading to the formation of various oxygenated products. nih.gov For this compound, this would likely result in the formation of aldehydes and eventually carboxylic acids, along with phosphorus-containing products.

Atmospheric Reactivity of Related Organophosphorus Compounds
CompoundRadicalRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
Diethyl methylphosphonate (DEMP)OH5.78 x 10⁻¹¹ nih.govRelatively short
Diethyl methylphosphonate (DEMP)NO₃3.7 x 10⁻¹⁶ nih.govLonger than with OH
Triethyl phosphate (B84403) (TEP)OH5.44 x 10⁻¹¹ nih.govRelatively short
Triethyl phosphate (TEP)NO₃2.4 x 10⁻¹⁶ nih.govLonger than with OH

Decontamination and Detoxification Strategies

Due to the potential persistence and toxicity of this compound and related compounds, effective decontamination and detoxification methods are crucial. Research has focused on chemical, catalytic, and materials-based approaches to neutralize this compound.

Chemical Decontamination Approaches (e.g., Oxidative, Metal Ion-Catalyzed Alcoholysis)

Oxidative Decontamination:

Oxidative methods have proven effective for the decontamination of this compound and its analogs. Reagents that can deliver a positive halogen, such as N,N-dichlorovaleramide (NCV) and N,N-dichlorobenzylamine, have been shown to rapidly and effectively decontaminate O,S-diethyl methylphosphonothioate (a simulant for VX) in an acetonitrile-water medium. rsc.orgepa.gov These reactions are often instantaneous at room temperature and lead to the formation of non-toxic products. rsc.orgepa.gov The mechanism is believed to involve electrophilic attack on the sulfur atom. nih.gov Another oxidative reagent, N,N-dichlorourethane, has also been successfully used for the decontamination of O,S-diethyl methylphosphonothiolate (B1215451). researchgate.net

Mild oxidation using electrophilic iodine reagents, such as N-iodosuccinimide (NIS), has also been investigated. nih.gov While the oxidation of the actual nerve agent VX was faster in DMSO, the simulant O,S-diethyl methylphosphonothioate showed much faster reaction rates under the same conditions. nih.gov

Metal Ion-Catalyzed Alcoholysis:

Metal ion-catalyzed alcoholysis presents another effective strategy for the destruction of organophosphorus compounds. This method utilizes metal ions, such as La³⁺, in an alcohol solvent to catalyze the cleavage of the P-S or P-O bond. dtic.mildtic.mil The use of La³⁺(-OMe)/methanol has demonstrated extremely rapid transformation of V-type and G-type nerve agent simulants into less toxic ester products. dtic.mil This approach is advantageous as it can be tuned by varying the alcohol solvent and the metal catalyst. dtic.mil

Catalytic Degradation Systems

Catalytic systems offer a promising avenue for the efficient degradation of this compound. These systems often involve the use of metal oxides or enzyme-based catalysts.

Theoretical studies have explored the catalytic activity of nano-crystalline magnesium oxide (MgO) for the degradation of a model nerve agent, O,S-dimethyl methylphosphonothiolate. nih.gov The study predicted that the reaction with ammonia (B1221849) over an MgO surface leads to both P-S and P-O bond cleavage, with P-S cleavage being the more favorable pathway. nih.gov The presence of hydroxyl groups on the MgO surface was found to enhance its catalytic performance. nih.gov

Enzymes, such as organophosphorus hydrolase (OPH) derived from Pseudomonas diminuta, have been shown to effectively hydrolyze and detoxify VX and its analogs. nih.gov OPH catalyzes the cleavage of the P-S bond, leading to a significant reduction in toxicity. nih.gov

Self-Detoxifying Materials and Engineered Systems

The development of self-detoxifying materials represents a proactive approach to protection against and remediation of organophosphorus compounds. These materials are designed to actively neutralize the chemical upon contact.

One approach involves incorporating reactive functionalities into materials like fabrics. For example, polyurethane nanofibers functionalized with N-chloro hydantoin (B18101) have been developed for the decontamination of chemical warfare agents. researchgate.net These materials can effectively decontaminate simulants for both G-type and V-type nerve agents through hydrolysis and perhydrolysis. researchgate.net

Another strategy involves the use of nanocomposite catalysts. For instance, manganese dioxide nanoparticles supported on silver-Y zeolite have been shown to effectively decontaminate O,S-diethyl methyl phosphonothiolate in n-heptane solvent. researchgate.net

Computational and Theoretical Investigations

Molecular Modeling of Chemical Structure and Reactivity

Molecular modeling of O,O'-Diethyl methylphosphonothioate allows for a detailed examination of its three-dimensional structure and its influence on chemical reactivity. acs.org The arrangement of its atoms, including the central phosphorus atom bonded to a sulfur atom, a methyl group, and two ethoxy groups, dictates its electronic properties and how it interacts with other molecules. acs.orgnist.gov

Computational studies can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's stability and conformational preferences. For instance, the P=S bond is a key functional group whose properties can be investigated through molecular modeling. acs.org

Furthermore, molecular modeling can be used to study the reactivity of this compound. By mapping the electrostatic potential on the molecule's surface, regions susceptible to nucleophilic or electrophilic attack can be identified. nih.gov This information is vital for predicting how the compound will behave in different chemical environments and for understanding its degradation pathways. Joint experimental and computational studies have been shown to be decisive for the structural characterization of related organophosphorus compounds. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Formula C5H13O2PS
Molecular Weight 168.19 g/mol
Boiling Point 76-79 °C/13 mmHg
Density 1.055 g/mL at 25 °C
Refractive Index n20/D 1.464

Source: sigmaaldrich.com

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations offer a deeper understanding of the reaction mechanisms involving this compound. These calculations can elucidate the intricate details of chemical transformations, including the energies of reactants, transition states, and products. This allows for the determination of reaction pathways and activation barriers, providing insights that are often difficult to obtain through experiments alone. nih.govresearchgate.net

One of the key reactions of interest is the hydrolysis of this compound, a process central to its environmental degradation. Quantum chemical calculations can model the step-by-step mechanism of hydrolysis, which typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus center. preprints.org This process is analogous to an SN2 reaction. preprints.org Such calculations can help to identify the rate-determining step and the structure of the transition state.

For example, studies on similar organophosphorus compounds have used density functional theory (DFT) to investigate hydrolysis mechanisms. researchgate.net These computational approaches can also explore the catalytic effects of metal ions or other species on the hydrolysis rate. researchgate.net For instance, the catalytic hydrolysis of organophosphorus nerve agent simulants has been computationally examined. preprints.orgresearchgate.net

Application of Chemoinformatics and Machine Learning in Chemical Synthesis Optimization

Chemoinformatics and machine learning are increasingly being applied to optimize the synthesis of chemical compounds, including those related to this compound. researchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict optimal reaction conditions. nih.gov

For the synthesis of organophosphorus compounds, machine learning models can be trained on existing reaction data to predict yields, identify the most effective catalysts, and suggest optimal temperatures, reaction times, and solvent systems. nih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. nih.gov

The process typically involves representing the molecular structures of reactants and products as numerical descriptors. researchgate.net These descriptors, along with reaction conditions, are then used as input for machine learning algorithms to build predictive models. researchgate.net Bayesian optimization is one such algorithm that has been successfully used to optimize reaction conditions in a continuous flow setup. nih.gov

Predictive Models for Environmental Transformation

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for assessing the environmental fate of chemicals like this compound. ecetoc.org These models establish a mathematical relationship between the chemical structure of a compound and its environmental properties, such as its tendency to biodegrade or bioaccumulate. ecetoc.orgnih.gov

For organophosphorus compounds, QSAR models can predict their environmental transformation by correlating molecular descriptors with experimentally determined degradation rates or other environmental endpoints. nih.govtandfonline.com These models are developed using a "training set" of compounds with known properties and are then validated to ensure their predictive accuracy. ecetoc.org

The development of robust QSAR models is guided by principles set forth by organizations like the Organisation for Economic Co-operation and Development (OECD), which emphasize a defined applicability domain and statistical validation. nih.gov Such models can be used for regulatory purposes to fill data gaps for chemicals where experimental data is lacking. nih.gov For example, QSAR models have been developed to predict the bioconcentration factor (BCF) and aquatic toxicity of organophosphate pesticides. nih.govnih.gov These predictive tools are crucial for conducting environmental risk assessments and for designing new chemicals with more favorable environmental profiles. ecetoc.org

Q & A

Q. What are the standard synthetic protocols for O,O'-Diethyl methylphosphonothioate (DEMPS)?

DEMPS is synthesized via thionation of O,O'-diethyl methylphosphonate (DEMP) using Lawesson’s reagent. Key parameters include:

  • Solvent : Toluene or acetonitrile (non-polar solvents improve yield).
  • Temperature : 80–110°C, with optimal results at 110°C.
  • Reaction Time : 6–24 hours, with prolonged times reducing byproduct formation. The Michaelis-Arbuzov reaction is typically used for DEMP synthesis prior to thionation. Yield optimization requires strict anhydrous conditions and stoichiometric control .

Q. What analytical techniques are used to characterize DEMPS?

  • GC-MS : Identifies purity and byproducts (e.g., disulfides). Agilent MSD ChemStation is used for data acquisition and processing.
  • NMR Spectroscopy : 1H, 13C, and 31P NMR confirm structural integrity. A 31P NMR shift from ~35 ppm (DEMP) to ~55 ppm (DEMPS) confirms successful thionation .
  • Principal Component Analysis (PCA) : Evaluates reaction parameter interactions (e.g., solvent polarity vs. temperature) .

Q. How is DEMPS detected in environmental samples for verification purposes?

DEMPS is identified using:

  • Solid-Phase Extraction (SPE) : Pre-concentrates trace amounts.
  • GC-MS with Electron Ionization (EI) : Detects DEMPS via characteristic fragmentation patterns (e.g., m/z 126, 140).
  • LC-MS/MS : Provides higher sensitivity for aqueous samples. These methods are standardized in OPCW-designated laboratories for Chemical Weapons Convention (CWC) verification .

Advanced Research Questions

Q. How can principal component analysis (PCA) optimize DEMPS synthesis conditions?

PCA statistically evaluates variables like solvent polarity, temperature, and reaction time. For example:

  • Toluene at 110°C for 12 hours maximizes yield (85–90%) despite literature reports of inefficiency.
  • Non-linear interactions (e.g., solvent boiling point vs. reagent solubility) are identified, enabling predictive modeling for scale-up .

Q. What role does DEMPS play in decontamination studies for chemical warfare agents (CWAs)?

DEMPS serves as a non-toxic simulant for VX nerve agent due to its structural similarity (phosphonothioate backbone). Studies use:

  • Oxidative Decontamination : N,N-Dichlorovaleramide degrades DEMPS via nucleophilic substitution at the phosphorus center.
  • Kinetic Analysis : Reaction rates (e.g., half-life <30 min under optimized molar ratios) validate decontamination efficacy for VX .

Q. How do computational methods support DEMPS reaction mechanism studies?

  • Density Functional Theory (DFT) : Models transition states during thionation, predicting activation energies (e.g., 65–75 kJ/mol for Lawesson’s reagent).
  • Solvent Effects : COSMO-RS simulations correlate solvent polarity with reaction kinetics, guiding solvent selection .

Q. What are the challenges in quantifying DEMPS degradation products?

  • Byproduct Complexity : Disulfides and oxidized species require high-resolution MS/MS for differentiation.
  • Chromatographic Interference : Use orthogonal separation methods (e.g., HILIC vs. reversed-phase LC) to resolve co-eluting compounds.
  • Quantitative NMR : 31P NMR with internal standards (e.g., triphenylphosphate) improves accuracy .

Methodological Comparisons

Q. How do solvent choices impact thionation efficiency?

  • Toluene : Enhances yield (85–90%) due to high boiling point and reagent solubility.
  • Acetonitrile : Reduces yield (50–60%) via side reactions with Lawesson’s reagent. PCA reveals solvent polarity as the dominant factor over temperature or time .

Q. What are the limitations of using DEMPS as a VX simulant?

  • Toxicity Differences : DEMPS lacks VX’s acute cholinesterase inhibition (1000-fold lower activity).
  • Degradation Pathway Variance : DEMPS oxidation products differ from VX’s ethyl methylphosphonic acid, requiring cross-validation in decontamination studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.